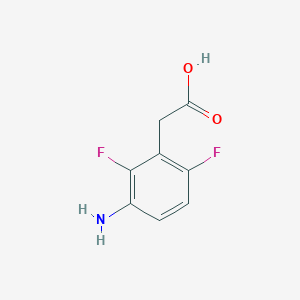

2-(3-Amino-2,6-difluorophenyl)acetic acid

Description

Significance as a Fluorinated Aromatic Building Block and Intermediate

Fluorinated aromatic compounds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.

Key Attributes Imparted by Fluorine:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown of a drug molecule at that position, thereby prolonging its therapeutic effect.

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets such as enzymes and receptors, increasing the potency of a drug.

Improved Lipophilicity: The introduction of fluorine can increase a molecule's ability to pass through cell membranes, which is often a critical factor for drug efficacy.

As a trifunctional building block, 2-(3-Amino-2,6-difluorophenyl)acetic acid offers multiple points for chemical modification, making it a versatile intermediate for constructing more complex molecules.

Overview of its Unique Structural Features and Synthetic Utility

The specific arrangement of the functional groups in this compound dictates its reactivity and potential applications.

The Phenylacetic Acid Core: This structural motif is found in a variety of biologically active compounds. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further synthetic transformations.

Difluoro Substitution: The two fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The Amino Group: The amino group at the 3-position is a key functional group that can be used to introduce a wide range of other substituents or to form heterocyclic rings. Its position relative to the other groups will influence the electronic properties and three-dimensional shape of the molecule.

The combination of these features makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. For instance, related difluorophenylacetic acid derivatives have been used in the synthesis of α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea .

Historical Context and Emergence in Chemical Research

The field of organofluorine chemistry has its roots in the early 20th century, with significant advancements occurring from the 1930s onwards. The serendipitous discovery of polytetrafluoroethylene (PTFE) in 1938 highlighted the unique properties of fluorinated compounds alfa-chemistry.com.

The introduction of fluorine into pharmaceuticals gained momentum in the mid-20th century with the development of fluorinated steroids and other therapeutic agents. Researchers quickly recognized that the strategic placement of fluorine atoms could lead to improved drug candidates.

The study of phenylacetic acid and its derivatives has a long history in chemistry and biology, with research in the 1980s establishing its role as a plant auxin nih.gov. The convergence of these two fields—organofluorine chemistry and the study of biologically active phenylacetic acids—has led to the exploration of fluorinated phenylacetic acid derivatives as valuable intermediates and potential therapeutic agents themselves. While the specific history of this compound is not well-documented, its emergence is a logical progression in the ongoing quest for novel molecular architectures in drug discovery and materials science.

Physicochemical Properties of Related Phenylacetic Acid Derivatives

To provide context for the potential properties of this compound, the following table details the properties of structurally related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(4-Amino-2,6-difluorophenyl)acetic acid | C₈H₇F₂NO₂ | 187.14 | 1001755-64-1 chemicalbook.com |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 85068-28-6 |

| (R)-2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride | C₈H₈ClF₂NO₂ | 223.6 | 2411635-69-1 achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2H,3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRBAMBAUPFFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Amino 2,6 Difluorophenyl Acetic Acid

Established Synthetic Routes

Established methods for the synthesis of 2-(3-Amino-2,6-difluorophenyl)acetic acid primarily rely on late-stage functionalization of a pre-formed phenylacetic acid core. These routes are often direct but can present challenges in selectivity and yield.

Direct Amination Approaches

The direct introduction of an amino group onto the C3 position of a 2,6-difluorophenylacetic acid framework represents a significant synthetic challenge. Methodologies such as electrophilic amination or direct C-H amination are modern techniques in organic synthesis. rsc.orgnih.gov However, for a substrate like 2-(2,6-difluorophenyl)acetic acid, these approaches are not well-established. The aromatic ring is electron-rich due to the activating ortho,para-directing nature of the fluorine atoms and the methyleneacetic acid group, which complicates regioselective functionalization.

Catalytic C-H amination, a field of growing importance, often relies on directing groups to achieve selectivity, a feature not inherently positioned to favor the C3 position in this substrate. nih.gov Similarly, nucleophilic aromatic substitution of a leaving group at the C3 position is not a straightforward approach, as it would require the synthesis of a precursor that is arguably more complex than the target molecule itself. Consequently, direct amination is not a commonly reported route for this specific compound.

Reductive Synthesis from Nitro-Substituted Aromatic Precursors

A more conventional and widely applicable strategy involves the reduction of a nitro group at the desired position. This two-step approach consists of the nitration of a suitable precursor followed by the reduction of the nitro group to the corresponding amine.

The key intermediate for this synthesis is 2-(2,6-difluoro-3-nitrophenyl)acetic acid. This precursor can be synthesized via the electrophilic nitration of 2,6-difluorophenylacetic acid. The directing effects of the substituents—ortho,para-directing fluorine atoms and a meta-directing (deactivating) acetic acid group—suggest that nitration could yield a mixture of isomers, requiring careful control of reaction conditions and subsequent purification. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. nih.gov

Once the 3-nitro isomer is isolated, its reduction to the 3-amino group is a high-yielding and reliable transformation. The most common method is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient and generally results in clean conversion with simple workup procedures.

An analogous reduction has been documented for the synthesis of 2-(4-amino-2,6-difluorophenyl)acetic acid from 2-(2,6-difluoro-4-nitrophenyl)acetic acid, demonstrating the viability of this methodology on the difluorophenylacetic acid scaffold.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(2,6-difluoro-4-nitrophenyl)acetic acid | Pd/C, H₂ (gas), Ethanol | 2-(4-amino-2,6-difluorophenyl)acetic acid | Not specified | Analogous reaction |

| 2,5-difluoro-4-nitrophenylacetic acid | Fe powder, Acetic Acid, H₂O, Reflux | 2,5-difluoro-4-aminophenylacetic acid | 93.7% | google.com |

Strategic Syntheses and Precursor Chemistry

More complex, multi-step syntheses offer greater control over regiochemistry and are often necessary to access specific isomers that are difficult to obtain through direct functionalization.

Multi-Step Approaches Utilizing Difluorobenzoic Acid Derivatives as Starting Materials

A robust strategy to avoid the regioselectivity issues of direct nitration is to begin with a precursor where the amino and fluoro substituents are already in place. 3-Amino-2,6-difluorobenzoic acid is a known compound and serves as an ideal starting material for such an approach. chemicalmanufacturers.in This strategy involves building the acetic acid side chain onto the pre-functionalized aromatic ring.

A plausible synthetic sequence would be:

Protection: The amino group of 3-amino-2,6-difluorobenzoic acid is protected, for example, as an amide or carbamate, to prevent interference in subsequent steps.

Homologation: The carboxylic acid is extended by one carbon. A classic method is the Arndt-Eistert homologation, where the carboxylic acid is converted to an acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then rearranged (Wolff rearrangement) in the presence of water to yield the homologous acid.

Alternative Homologation: A more common laboratory-scale alternative involves: a. Reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol using a reducing agent like LiAlH₄. b. Conversion of the alcohol to a benzyl halide (e.g., chloride or bromide) using reagents such as SOCl₂ or PBr₃. c. Displacement of the halide with a cyanide source (e.g., NaCN) to form the benzyl nitrile. d. Hydrolysis of the nitrile under acidic or basic conditions to yield the final phenylacetic acid.

Deprotection: The protecting group on the amine is removed to afford the final product, this compound.

This multi-step pathway, while longer, provides an unambiguous route to the desired 3-amino isomer.

Considerations for Chiral Synthesis

The target molecule, this compound, possesses a stereocenter at the α-carbon. The synthesis of enantiomerically pure forms is crucial for applications in pharmacology and materials science. Several established strategies can be applied:

Asymmetric Hydrogenation: A prochiral precursor, such as an α,β-unsaturated ester or an enamide derivative, can be synthesized. The carbon-carbon double bond can then be hydrogenated using a chiral transition-metal catalyst (e.g., complexes of rhodium or iridium with chiral phosphine (B1218219) ligands). This method can provide high enantioselectivity in a single step.

Enzymatic Resolution: A racemic mixture of the final compound or an ester derivative can be subjected to enzymatic resolution. Lipases or acylases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).

Chiral Auxiliaries: A chiral auxiliary can be attached to the acetic acid moiety. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as the alkylation of a glycine (B1666218) enolate equivalent. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Implementation of Polymer-Assisted Solution-Phase (PASP) Techniques

Polymer-Assisted Solution-Phase (PASP) synthesis combines the benefits of solid-phase synthesis (ease of purification) with the advantages of solution-phase chemistry (homogeneous reaction conditions). nih.gov This technique utilizes soluble polymers, such as polyethylene (B3416737) glycol (PEG), as a support for the growing molecule. acs.org Purification is achieved by precipitating the polymer-supported product, filtering, and washing, thereby avoiding traditional and often time-consuming chromatographic methods. acs.orgnih.gov

A hypothetical PASP synthesis of this compound could involve:

Attachment of a glycine Schiff base to a soluble polymer like PEG. acs.org

Alkylation of the polymer-supported glycine with a suitable electrophile, such as 3-(N-protected-amino)-2,6-difluorobenzyl bromide. The polymer support can act as a phase-transfer catalyst, accelerating the reaction. acs.org

Cleavage of the Schiff base and the ester linkage to the polymer to release the desired α-amino acid derivative.

This approach is particularly well-suited for the rapid synthesis of libraries of related compounds, as purification steps are streamlined. acs.org

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations such as esterification and amide bond formation, enabling the incorporation of this fluorinated phenylacetic acid moiety into larger molecular frameworks.

Esterification Reactions

The carboxylic acid group of amino acids can be converted to esters to protect it during subsequent reactions or to modify the compound's physicochemical properties. Standard methods for esterification are applicable, often requiring acid catalysis or the use of activating agents. For instance, the esterification of N-protected amino acids can be achieved using reagents like 2-(trimethylsilyl)ethyl (TMSE) esters in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and an activating agent such as 4-(dimethylamino)pyridine (DMAP) sci-hub.se. Another efficient method involves the use of β-(trimethylsilyl)ethoxymethyl chloride (SEMCl) sci-hub.se. While specific examples detailing the esterification of this compound are not prevalent, the general principles of amino acid esterification are directly applicable sci-hub.seresearchgate.net.

Table 1: General Conditions for Amino Acid Esterification

| Reagent System | Conditions | Typical Yield | Reference |

|---|---|---|---|

| SEMCl, Dichloroacetic Acid | Dichloromethane, Room Temp, 2h | Good to Excellent | sci-hub.se |

| Alcohol, Acid Catalyst (e.g., HCl) | Reflux | Variable | General Knowledge |

| Alkyl Halide, Base | Polar Aprotic Solvent | Variable | General Knowledge |

Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used to form an O-acylisourea intermediate, which is then readily attacked by the amine luxembourg-bio.com. To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included luxembourg-bio.com. These reagents react with the O-acylisourea to form an active ester, which is more reactive and less prone to side reactions luxembourg-bio.com.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Key Feature | Reference |

|---|---|---|---|

| DCC, EDC | HOBt, HOAt | Forms an active ester to increase reactivity and suppress racemization. | luxembourg-bio.com |

| HATU, HBTU | DIPEA, NMM | Uronium/aminium-based reagents that form highly reactive esters. | nih.gov |

| T3P | Pyridine, Et3N | A cyclic trimer of phosphonic anhydride, a versatile and efficient coupling agent. | General Knowledge |

Reactions Involving the Aromatic Amino Group

The aromatic amino group provides a site for nucleophilic attack, condensation, acylation, and other transformations, allowing for extensive derivatization of the phenyl ring.

Nucleophilic Character and Condensation Reactions

The amino group on the phenyl ring exhibits nucleophilic character, enabling it to participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used as intermediates in other synthetic steps. The reactivity can be influenced by the electronic effects of the fluorine atoms on the aromatic ring.

Acylation and Subsequent Transformations

The aromatic amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides under basic conditions. This reaction forms an N-acyl derivative, which is a common strategy to protect the amino group or to introduce new functional moieties. The resulting amide can undergo further transformations, depending on the nature of the acylating agent used.

Reductive Aminations

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key reaction for modifying amines masterorganicchemistry.comnih.gov. This process involves the reaction of the amino group of this compound with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced to a more substituted amine without being isolated masterorganicchemistry.comsigmaaldrich.com. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they are mild enough to not reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion masterorganicchemistry.comsigmaaldrich.com. This method provides a controlled way to introduce alkyl groups to the nitrogen atom masterorganicchemistry.com. The reaction is fundamental in medicinal chemistry for the synthesis of a vast number of pharmaceutical compounds nih.gov.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Ketones | A milder and less toxic alternative to NaBH3CN. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Can be used, but may also reduce the starting carbonyl. | masterorganicchemistry.comsigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(trimethylsilyl)ethyl | TMSE |

| N,N'-dicyclohexylcarbodiimide | DCC |

| 4-(dimethylamino)pyridine | DMAP |

| β-(trimethylsilyl)ethoxymethyl chloride | SEMCl |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI |

| 1-hydroxybenzotriazole | HOBt |

| 1-hydroxy-7-azabenzotriazole | HOAt |

| Sodium cyanoborohydride | NaBH3CN |

| Sodium triacetoxyborohydride | NaBH(OAc)3 |

| N,N-Diisopropylethylamine | DIPEA |

| N-Methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| Propylphosphonic Anhydride | T3P |

Applications in Advanced Organic Synthesis and Drug Discovery Research

Utilization as a Key Intermediate in Pharmaceutical Synthesis

2-(3-Amino-2,6-difluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Fluorine-containing amino acids are increasingly prominent in new drugs, partly due to the growing acceptance of peptides and their derivatives as therapeutic agents and the use of fluorine to optimize drug candidates. nih.gov This compound provides a foundational structure that can be elaborated into more complex active pharmaceutical ingredients (APIs). The amino and carboxylic acid functional groups are reactive handles that allow for a wide range of chemical transformations, enabling its incorporation into larger, more intricate drug molecules. Its role as a chiral intermediate is particularly valuable in creating stereospecific drugs, where a specific enantiomer is responsible for the desired therapeutic effect.

Building Block for the Construction of Complex Molecular Architectures

The distinct structural features of this compound make it an important building block for creating complex molecular architectures. mdpi.com In supramolecular chemistry, for instance, building blocks are designed to self-assemble into larger, functional systems through non-covalent interactions. mdpi.com The functional groups on this amino acid derivative allow it to be covalently linked into larger scaffolds. The difluorophenyl ring can participate in hydrophobic and aromatic stacking interactions, while the amino and carboxyl groups are available for forming amide bonds, a cornerstone of many complex biological and synthetic molecules. nih.gov This allows chemists to construct elaborate three-dimensional structures with precisely controlled shapes and functionalities, which is essential for designing molecules that can interact specifically with biological targets.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a major class of pharmaceutical agents. nih.gov Amino acids are valuable starting materials for synthesizing a variety of heterocyclic systems because their inherent amino and carboxyl groups can be used to form rings. rdd.edu.iqnih.gov this compound is well-suited for this purpose. The vicinal amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form lactams, or they can react with other reagents to construct a wide array of nitrogen-, oxygen-, or sulfur-containing heterocyclic rings. nih.govresearchgate.net The synthesis of these compounds is a significant area of research due to their diverse applications in pharmaceuticals and agrochemicals. rdd.edu.iq

Table 1: Potential Heterocyclic Systems from this compound This table is illustrative and based on common synthetic transformations of amino acids.

| Heterocyclic System | Reaction Type | Reagents and Conditions |

|---|---|---|

| β-Lactam | Intramolecular Cyclization | Dehydrating agent (e.g., DCC) |

| Dihydropyridinone | Condensation/Cyclization | Reaction with a 1,3-dicarbonyl compound |

| Benzodiazepine | Condensation/Cyclization | Reaction with an ortho-phenylenediamine derivative |

| Thiazolidinone | Condensation/Cyclization | Reaction with a thiol and an aldehyde |

Application in Peptidomimetics and Peptide Analogue Design

Peptides are crucial in many biological processes, but their use as drugs is often limited by poor metabolic stability and bioavailability. drugdesign.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. drugdesign.org The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic design. upc.edu

The difluoro-substituted phenyl ring can introduce conformational constraints into a peptide backbone, forcing it into a specific three-dimensional shape that may enhance binding to a biological target. nih.gov Furthermore, the fluorine atoms can improve metabolic stability by blocking sites of enzymatic degradation. nbinno.com The use of such modified amino acids allows for the creation of peptide analogues with increased potency, selectivity, and longer half-lives in the body. upc.edu

Integration into Combinatorial Library Synthesis for Lead Discovery

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules to identify "lead compounds" with desired biological activity. nih.govresearchgate.net this compound is an ideal scaffold for building combinatorial libraries. A scaffold is a central core structure to which various building blocks can be attached. researchgate.net

The amino group can be acylated with a diverse set of carboxylic acids, while the carboxylic acid group can be converted into a wide range of amides or esters. By systematically combining different building blocks at these two positions, a vast library of unique compounds can be generated. researchgate.net This approach allows researchers to efficiently explore a large chemical space, significantly accelerating the process of discovering novel drug candidates. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. researchgate.net This process helps in optimizing the lead compound to improve its potency and selectivity while minimizing undesirable properties. researchgate.netfrontiersin.org

This compound serves as an excellent starting point for SAR studies. Derivatives can be synthesized by modifying the amino and carboxyl groups, or by further substitution on the phenyl ring. The biological activity of each new derivative is then tested. The resulting data helps to build a model of which structural features are essential for activity. For example, SAR studies can reveal whether a bulky group is tolerated at the amino terminus or if a specific hydrogen-bonding pattern is required at the carboxyl terminus for effective binding to a biological target. nih.gov This iterative process of design, synthesis, and testing is crucial for the development of new and effective drugs. mdpi.com

Table 2: Illustrative SAR of Hypothetical Derivatives This table illustrates the principles of SAR by showing how modifications to the parent compound could hypothetically influence biological activity.

| Derivative | Modification at Amino Group (R1) | Modification at Carboxyl Group (R2) | Hypothetical Biological Effect |

|---|---|---|---|

| Parent Compound | -H | -OH | Baseline activity |

| Derivative A | -C(O)CH₃ (Acetyl) | -OH | May increase cell permeability; could alter target binding |

| Derivative B | -H | -NHCH₂Ph (Benzylamide) | Introduces steric bulk and potential for new pi-stacking interactions |

| Derivative C | -C(O)CH₃ (Acetyl) | -OCH₃ (Methyl Ester) | Masks both polar groups, significantly increasing lipophilicity |

Computational and Theoretical Investigations of 2 3 Amino 2,6 Difluorophenyl Acetic Acid

Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 2-(3-Amino-2,6-difluorophenyl)acetic acid, DFT calculations, typically using basis sets such as 6-311G(d,p), can elucidate the distribution of electron density and predict the molecule's chemical behavior.

DFT studies on substituted phenylacetic acids and related compounds reveal how substituents influence molecular stability and reactivity. The geometry of this compound would be optimized to find the lowest energy conformation, which is crucial for understanding its interactions and dynamics. These calculations provide a foundational understanding of the molecule's structural and electronic properties.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Determines bond lengths, bond angles, and dihedral angles, providing insight into steric and electronic effects. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to confirm the structure is a true energy minimum (no imaginary frequencies) and can be correlated with experimental IR spectra. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Highlights the electrophilic and nucleophilic centers within the molecule, influenced by the F and NH2 groups. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the asymmetry of charge distribution, affecting solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. unesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. nih.gov

For this compound, the FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient carboxylic acid group and the fluorinated phenyl ring, indicating the sites susceptible to nucleophilic attack. ucsb.edu The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap suggests higher reactivity. researchgate.net

| Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Amino group and phenyl ring | Acts as an electron donor; site for electrophilic attack. |

| LUMO | Carboxylic acid group and phenyl ring | Acts as an electron acceptor; site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicates the chemical stability and reactivity of the molecule. |

The electronic properties of this compound are significantly influenced by its substituents. The two fluorine atoms at the 2- and 6-positions of the phenyl ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density in the aromatic ring and stabilizes the carboxylate anion formed upon deprotonation of the acetic acid group. This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, resulting in a lower pKa value. mdpi.com

In contrast, the amino group at the 3-position is an electron-donating group through resonance, which would tend to increase the pKa. However, the inductive effect of the two fluorine atoms is expected to be the dominant factor. For a similar compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, the predicted pKa of the carboxylic acid group is approximately 2.5, indicating significant acidification due to the fluorine substituents. A similar pKa value would be anticipated for this compound.

Molecular Interactions and Conformational Analysis

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and how it interacts with other molecules. Conformational analysis and the study of intermolecular forces are therefore critical.

This compound possesses several functional groups capable of engaging in various intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can also donate (N-H) and, to a lesser extent, accept hydrogen bonds. These strong hydrogen bonds are expected to play a major role in the crystal packing and solution-phase behavior of the molecule.

In addition to classical hydrogen bonding, the presence of fluorine atoms introduces the possibility of other non-covalent interactions. Although organic fluorine is a poor hydrogen bond acceptor, weak C-H···F hydrogen bonds may contribute to the stability of the crystal lattice. nih.gov Furthermore, the polar C-F bonds can participate in dipole-dipole and quadrupolar interactions, which can influence molecular recognition and binding affinity to biological targets. nih.gov The interplay of these various forces dictates the supramolecular assembly of the compound.

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the phenyl ring, the alpha-carbon, and the carboxylic acid group. Due to steric hindrance from the two fluorine atoms at the ortho positions (2 and 6), the plane of the phenyl ring and the acetic acid side chain are likely to be non-coplanar. nih.gov

| Dihedral Angle | Description | Expected Influence on Stability |

|---|---|---|

| C(ortho)-C(ipso)-C(alpha)-C(carboxyl) | Rotation of the acetic acid group relative to the phenyl ring. | Strongly influenced by steric hindrance from the 2,6-difluoro substituents, leading to a non-planar arrangement. |

| N-C(meta)-C(ipso)-C(alpha) | Position of the amino group relative to the side chain. | May allow for intramolecular interactions that stabilize specific conformers. |

| C(ipso)-C(alpha)-C(carboxyl)-O(H) | Orientation of the carboxylic acid hydroxyl group. | Key for determining potential intramolecular hydrogen bonding with nearby atoms (e.g., fluorine or nitrogen). |

Spectroscopic Property Predictions and Vibrational Assignments

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel compounds like this compound, where extensive experimental data may not be readily available, theoretical calculations are invaluable for understanding its structural and electronic properties. Methods such as Density Functional Theory (DFT) are frequently employed to predict vibrational spectra (infrared and Raman), which can aid in the structural elucidation and characterization of the molecule.

While specific theoretical spectroscopic studies on this compound are not extensively documented in the public domain, the methodology for such an investigation is well-established. A typical computational analysis would involve optimizing the molecular geometry of the compound and then performing a frequency calculation. This calculation predicts the vibrational modes of the molecule, which correspond to the absorption peaks in its infrared and Raman spectra.

The predicted vibrational frequencies can be assigned to specific molecular motions, such as the stretching and bending of bonds. For this compound, key vibrational modes would include:

N-H stretching vibrations of the amino group.

C=O stretching vibrations of the carboxylic acid group.

O-H stretching vibrations of the carboxylic acid group.

C-F stretching vibrations of the difluorophenyl ring.

Aromatic C-C stretching vibrations within the phenyl ring.

CH2 scissoring and rocking vibrations of the acetic acid moiety.

These theoretical assignments are crucial for interpreting experimental spectra. For instance, a study on pyridine-3-sulfonic acid utilized ab initio calculations to assign observed bands in the IR and Raman spectra to specific vibrational modes, demonstrating the synergy between experimental and theoretical approaches. asianpubs.org Similarly, computational spectral analysis of acetylsalicylic acid has been used to provide a deeper understanding of its molecular structure and vibrational modes. nih.gov

The accuracy of these predictions can be enhanced by using appropriate basis sets and computational models. It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data, accounting for systematic errors in the computational methods. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT analysis of the vibrational modes of this compound.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(N-H) asym | 3450 | Asymmetric stretching of the amino group |

| ν(N-H) sym | 3350 | Symmetric stretching of the amino group |

| ν(O-H) | 3300-2500 | Stretching of the carboxylic acid hydroxyl group |

| ν(C=O) | 1720 | Stretching of the carbonyl group |

| δ(N-H) | 1620 | Scissoring of the amino group |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| ν(C-F) | 1250 | Stretching of the carbon-fluorine bonds |

| ν(C-N) | 1300 | Stretching of the carbon-nitrogen bond |

| δ(CH₂) | 1420 | Scissoring of the methylene group |

Note: The data in this table is illustrative and not based on actual published experimental or computational results for this compound.

Molecular Modeling and Docking Studies (Applicability to derived compounds for SAR)

Molecular modeling and docking studies are fundamental computational techniques in modern drug discovery, enabling the investigation of interactions between a small molecule (ligand) and a biological target, typically a protein or enzyme. acs.org These methods are particularly valuable for understanding Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. ijert.org For this compound and its derivatives, these in silico approaches can predict binding affinities and modes, guiding the synthesis of more potent and selective compounds.

While specific molecular docking studies featuring this compound are not readily found in the literature, the principles of applying these studies to its derivatives are well-established. The process involves creating a three-dimensional model of the target protein and then computationally "docking" the ligand into the active site of the protein. The docking algorithm samples different orientations and conformations of the ligand to find the most favorable binding pose, which is typically the one with the lowest binding energy. mdpi.com

The results of molecular docking can provide detailed insights into the interactions between the ligand and the protein's active site, such as:

Hydrogen bonding: The amino and carboxylic acid groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The difluorophenyl ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Electrostatic interactions: The fluorine atoms, being highly electronegative, can influence the electrostatic potential of the molecule and its interactions with the target.

By analyzing these interactions for a series of derivatives of this compound, researchers can build a SAR model. For example, modifying the substituents on the phenyl ring or altering the acetic acid side chain and then performing docking studies for each new compound can reveal which chemical features are crucial for biological activity. This information is critical for lead optimization in drug development.

Quantitative Structure-Activity Relationship (QSAR) studies can further refine this understanding by creating a mathematical model that relates the structural properties of the compounds to their activity. ijert.orgijert.org This allows for the prediction of the activity of yet-to-be-synthesized compounds, saving time and resources.

The following interactive table illustrates the type of data that could be generated from a hypothetical molecular docking study of this compound derivatives against a target protein.

Interactive Data Table: Hypothetical Docking Scores and Key Interactions for Derivatives of this compound

| Compound | Modification | Docking Score (kcal/mol) | Key Interactions with Target Residues |

| 1 | Parent Compound | -7.5 | H-bond with Ser123, Pi-Alkyl with Leu45 |

| 2 | 4-hydroxy substitution | -8.2 | Additional H-bond with Asp89 |

| 3 | 5-chloro substitution | -7.8 | Halogen bond with Gly122 |

| 4 | N-acetylation | -6.9 | Loss of H-bond from amino group |

| 5 | Methyl ester | -7.1 | Loss of H-bond from carboxylic acid |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual study.

Such studies are instrumental in rational drug design, allowing for the targeted synthesis of compounds with improved pharmacological profiles. ijert.org The integration of molecular docking with experimental assays provides a powerful strategy for the development of new therapeutic agents. acs.org

Emerging Trends and Future Research Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of fluorinated organic molecules, including 2-(3-Amino-2,6-difluorophenyl)acetic acid, is traditionally associated with harsh reaction conditions and the use of hazardous reagents. However, the future of its synthesis lies in the adoption of greener and more efficient methodologies. A significant trend is the increasing use of biocatalysis, employing enzymes like fluorinases and transaminases to achieve highly selective and environmentally benign transformations. mdpi.com These enzymatic processes often occur in aqueous media under mild conditions, drastically reducing the environmental footprint of the synthesis.

Another promising avenue is the application of flow chemistry. Continuous flow reactors offer enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. This technology is being explored for the synthesis of various fluorinated amino acids, paving the way for scalable and safer production of this compound and its derivatives.

The development of novel catalytic systems is also crucial. For instance, palladium-catalyzed cross-coupling reactions are being refined to enable more efficient and selective C-F bond formations and functionalizations of the phenyl ring. The goal is to develop catalysts that operate under milder conditions with lower catalyst loadings, contributing to both the economic and environmental sustainability of the synthesis.

| Methodology | Key Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control |

| Advanced Catalysis | Higher efficiency, lower catalyst loading, milder conditions |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, researchers are actively exploring entirely new reaction pathways to access this compound and its derivatives. One of the most exciting areas is the use of photoredox catalysis. researchgate.netnih.govnih.govnih.gov This approach utilizes visible light to initiate radical-based transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. This could lead to novel methods for introducing the acetic acid side chain or for further functionalizing the aromatic ring.

C-H activation is another powerful strategy that is beginning to be applied to the synthesis of complex fluorinated molecules. nih.gov Directing group-assisted C-H functionalization could allow for the precise and efficient introduction of various substituents onto the difluorophenyl ring, opening up a vast chemical space for the design of new derivatives with tailored properties.

Furthermore, the development of novel catalytic systems is a continuous endeavor. This includes the design of new ligands for transition metal catalysts to enhance their reactivity and selectivity, as well as the exploration of organocatalysis as a metal-free alternative for certain transformations. These new catalytic approaches will be instrumental in unlocking novel reaction pathways for the synthesis and modification of this compound.

Advanced Computational Design and Optimization of Derivatives

The rational design of derivatives of this compound with specific biological activities or material properties is being revolutionized by advanced computational methods. Molecular modeling and simulations are becoming indispensable tools for predicting the physicochemical properties and biological activities of novel compounds before their synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build predictive models that correlate the structural features of derivatives with their biological effects. researchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and experimental testing. Pharmacophore modeling is another powerful technique used to identify the key structural features required for a molecule to interact with a specific biological target. researchgate.netnih.govnih.gov This information can then be used to design novel derivatives of this compound with enhanced potency and selectivity.

Molecular dynamics simulations provide detailed insights into the conformational behavior of these molecules and their interactions with biological macromolecules such as proteins and nucleic acids. This understanding is crucial for optimizing the binding affinity and specificity of drug candidates.

| Computational Technique | Application in Derivative Design |

| QSAR | Predicting biological activity based on chemical structure |

| Pharmacophore Modeling | Identifying key features for target interaction |

| Molecular Dynamics | Simulating molecular interactions and conformational changes |

Integration into Supramolecular Chemistry and Materials Science

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring, combined with the hydrogen bonding capabilities of the amino and carboxylic acid groups, make this compound an attractive building block for supramolecular chemistry and materials science. The difluorophenyl moiety can participate in non-covalent interactions such as halogen bonding and π-π stacking, which are crucial for the self-assembly of complex supramolecular architectures.

Researchers are exploring the incorporation of this compound into peptides and polymers to create novel materials with tailored properties. For example, the introduction of fluorinated amino acids into peptides can enhance their thermal and metabolic stability, as well as influence their secondary structure and self-assembly behavior. mdpi.com This could lead to the development of new biomaterials for applications in tissue engineering and drug delivery.

In the realm of materials science, the conductive properties of polymers can be modulated by incorporating fluorinated building blocks. mdpi.com Derivatives of this compound could be used to synthesize novel conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Application in Novel Chemical Biology and Drug Discovery Platforms

The structural and electronic properties of this compound make it a valuable tool for chemical biology and a promising scaffold for drug discovery. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions and conformational changes in biological systems. nih.gov

In drug discovery, the incorporation of fluorine atoms into a drug candidate can significantly improve its metabolic stability, membrane permeability, and binding affinity to its target. The unique substitution pattern of this compound provides a novel platform for the design of inhibitors for various enzymes and receptors. For instance, fluorinated amino acids have shown promise as inhibitors of aminopeptidases, which are implicated in a range of diseases. nih.gov

Furthermore, this compound can be used as a starting point for the development of peptide and protein therapeutics. The site-specific incorporation of non-canonical amino acids like this compound into proteins can lead to enhanced stability, novel functions, and improved therapeutic efficacy. nih.gov As our understanding of the biological roles of fluorinated molecules grows, so too will the applications of this versatile compound in the development of the next generation of medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.